molecular formula C15H14N6O4S B2575687 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 891130-70-4

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2575687
CAS RN: 891130-70-4
M. Wt: 374.38
InChI Key: TZPKAJIGBVOSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H14N6O4S and its molecular weight is 374.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation The compound is closely related to a class of chemicals used in the synthesis of various heterocyclic compounds. For instance, Hassneen and Abdallah (2003) demonstrated the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, emphasizing the potential of such compounds in creating diverse molecular structures. This indicates the utility of these compounds in synthetic chemistry for generating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Hassneen & Abdallah, 2003).

Herbicidal Activity Yang, Xu, and Lu (2001) explored the herbicidal activity of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives, highlighting the agricultural applications of these compounds. Their research suggests that such compounds could be valuable in developing new herbicides with specific targeting capabilities (Yang, Xu, & Lu, 2001).

Antimicrobial Properties Gomha et al. (2017) synthesized a novel compound related to the one and tested its in vitro antitumor activities, showing significant potency against specific cancer cell lines. This underscores the potential of such compounds in the development of new anticancer drugs (Gomha, Muhammad, & Edrees, 2017).

Anticancer Applications Research by Bondock et al. (2008) involved the synthesis of new heterocycles incorporating an antipyrine moiety, which were evaluated as antimicrobial agents. This research points towards the potential use of such compounds in the development of new antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4S/c1-8-9(2)20-14(17-13(8)23)18-19-15(20)26-7-12(22)16-10-3-5-11(6-4-10)21(24)25/h3-6H,7H2,1-2H3,(H,16,22)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKAJIGBVOSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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